11-Dehydro thromboxane B3

Thromboxane Metabolism Omega-3 Biomarkers Cardiovascular Pharmacology

11-Dehydro Thromboxane B3 is the specific, stable urinary metabolite for quantifying in vivo TXA3 production from EPA, not substituted by 11-dehydro-TXB2. With basal levels <1% of omega-6 metabolites, this ≥98% pure standard is essential for GC-MS/LC-MS/MS method validation in omega-3 intervention studies. Purchase to ensure accurate, pathway-specific eicosanoid profiling.

Molecular Formula C20H30O6
Molecular Weight 366.4 g/mol
Cat. No. B10767922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Dehydro thromboxane B3
Molecular FormulaC20H30O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15?,16?,17?,18-/m1/s1
InChIKeyOAHMLWQISGEXBB-PDVMSHQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Dehydro Thromboxane B3 (11-Dehydro-TXB3): A Definitive Urinary Metabolite for Quantifying Omega-3-Derived Thromboxane A3 Biosynthesis


11-Dehydro Thromboxane B3 (11-dehydro-TXB3) is a stable, enzymatic urinary metabolite of Thromboxane A3 (TXA3), the eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) [1]. This compound is a primary analytical target for quantifying in vivo TXA3 biosynthesis in humans, particularly in response to enhanced dietary EPA intake [2]. As a member of the thromboxane family, it is a validated biomarker for investigating the anti-thrombotic and cardiovascular effects of omega-3 fatty acids, serving as a direct readout of the shift in thromboxane production from the pro-aggregatory TXA2 (omega-6-derived) to the less active TXA3 (omega-3-derived) pathway [3].

Why 11-Dehydro Thromboxane B3 Cannot Be Substituted by 11-Dehydro Thromboxane B2 or Other Thromboxane Metabolites


Generic substitution with the far more common omega-6-derived metabolite, 11-dehydro thromboxane B2 (11-dehydro-TXB2), or with its parent compound TXB2, is scientifically invalid. While 11-dehydro-TXB2 is the established gold-standard biomarker for TXA2 formation and platelet activation [1], it is not a surrogate for 11-dehydro-TXB3. The two metabolites are products of entirely distinct enzymatic pathways derived from different fatty acid precursors (arachidonic acid vs. EPA) and have fundamentally different physiological implications. Critically, the ratio of urinary 11-dehydro-TXB3 to 11-dehydro-TXB2 in healthy humans is <1% [2], a level that is undetectable by standard assays without specialized, highly sensitive GC-MS or LC-MS/MS methods. This extreme low abundance and the potential for cross-reactivity in immunological assays [3] mean that measuring 11-dehydro-TXB2 will not reflect EPA-derived TXA3 production. Therefore, 11-dehydro-TXB3 is the only specific and direct biomarker for quantifying the biochemical shift toward the cardioprotective omega-3 eicosanoid pathway.

Quantitative Differentiation of 11-Dehydro Thromboxane B3: Validated Analytical Performance and Biological Specificity


Urinary 11-Dehydro-TXB3 Levels Are <1% of 11-Dehydro-TXB2 in Healthy Humans

In healthy volunteers, the baseline urinary concentration of 11-dehydro-TXB3 is less than 1% of that of the omega-6-derived 11-dehydro-TXB2 [1]. This extremely low basal level, quantified via GC-MS with an isotopically-labeled internal standard, demonstrates the compound's high specificity as a biomarker for EPA-derived TXA3. This stark contrast in abundance relative to 11-dehydro-TXB2 is the foundational reason why it cannot be substituted and why it requires specialized, highly sensitive analytical methods for accurate detection and quantification [1].

Thromboxane Metabolism Omega-3 Biomarkers Cardiovascular Pharmacology

Analytical Limit of Detection: 11-Dehydro-TXB3 Quantified at 10 pg by GC/HR-SIM

A validated method for the microdetermination of 11-dehydro-TXB3 in human urine using gas chromatography/high-resolution selected-ion monitoring (GC/HR-SIM) with an 18O2-labeled internal standard demonstrates a linear response range from 10 pg to 100 ng per tube [1]. The method achieved a lower limit of detection suitable for quantifying basal levels in human urine, which range from 1.29 to 7.64 pg/mg creatinine [1]. This level of analytical sensitivity is not achievable with standard immunoassays due to the low abundance and cross-reactivity issues.

Analytical Chemistry Biomarker Quantification Gas Chromatography-Mass Spectrometry

Biological Inactivity: 11-Dehydro-TXB3 is a Metabolite of a Weaker Platelet Agonist, Not a Primary Mediator

The physiological relevance of measuring 11-dehydro-TXB3 lies in its reflection of TXA3 biosynthesis. In vitro studies have established that EPA-derived TXA3, in contrast to arachidonic acid-derived TXA2, does not or only very weakly induces platelet aggregation [1]. This class-level inference, while not directly measuring 11-dehydro-TXB3 activity, defines the entire scientific rationale for its use: it is the stable, measurable proxy for a pathway that shifts the body's eicosanoid balance away from pro-thrombotic (TXA2) and toward a more neutral or anti-thrombotic (TXA3/PGI3) state [2]. Therefore, increased urinary 11-dehydro-TXB3 signifies a favorable biochemical shift, unlike 11-dehydro-TXB2, which is a marker of pathological platelet activation.

Platelet Pharmacology Thromboxane Receptor Signaling Omega-3 Mechanism of Action

Primary Application Scenarios for 11-Dehydro Thromboxane B3 in Cardiovascular and Nutritional Biomarker Research


Quantifying the Shift in Thromboxane Biosynthesis Following EPA/DHA Supplementation

In clinical or pre-clinical intervention studies where participants are supplemented with omega-3 fatty acids (e.g., fish oil, EPA ethyl ester), 11-dehydro-TXB3 serves as the primary urinary biomarker to confirm and quantify the in vivo conversion of EPA to TXA3 [1]. This is a direct measure of target engagement for nutritional or pharmacological interventions aimed at shifting eicosanoid balance. Its low basal level (<1% of 11-dehydro-TXB2) and the requirement for specialized GC-MS analysis (10 pg detection limit) make it a highly specific endpoint that cannot be confounded by platelet activation ex vivo, unlike its parent compound TXB3 [2].

Investigating the Anti-Thrombotic Mechanism of Omega-3 Fatty Acids in Cardiovascular Disease Models

Researchers use 11-dehydro-TXB3 to dissect the specific contribution of the TXA3 pathway to the overall anti-thrombotic effects of omega-3 fatty acids. By quantifying 11-dehydro-TXB3 alongside 11-dehydro-TXB2, studies can establish the ratio of omega-3 to omega-6 thromboxane production. This is crucial for understanding how EPA/DHA supplementation reduces platelet aggregation and thrombosis risk, as the shift from potent TXA2 to weak/inactive TXA3 is a key proposed mechanism [1]. The data obtained directly supports the class-level inference that increased 11-dehydro-TXB3 correlates with a less pro-aggregatory state.

Validation of Novel LC-MS/MS Panels for Comprehensive Eicosanoid Profiling

In analytical chemistry and clinical metabolomics, 11-dehydro-TXB3 is an essential reference standard for developing and validating targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These multi-analyte panels aim to simultaneously quantify a wide range of eicosanoids, including both omega-6 and omega-3 derived prostaglandins and thromboxanes. The compound's low natural abundance and unique chromatographic and mass spectral properties (e.g., its specific retention time relative to 11-dehydro-TXB2 on a capillary column [2]) make it an excellent test compound for optimizing method sensitivity, specificity, and accuracy for low-abundance, trienoic prostanoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Dehydro thromboxane B3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.